Antifungal Activity of 5,6-Dimethylquinoline-Derived 2-Chloro-3-hydrazonomethyl Quinoline Scaffolds Versus Gram-Positive and Fungal Comparators
Derivatives synthesized from the 5,6-dimethylquinoline scaffold demonstrate quantifiable antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus. In a 2024 study, fifteen 2-chloro-5,6-dimethyl-3-(((substituted-benzylidene)hydrazono)methyl)quinoline compounds were evaluated via broth dilution MIC determination [1]. Compounds I, IV, V, and XI exhibited moderate antifungal activity against all three fungal strains tested, with the 5,6-dimethylquinoline core providing a scaffold for further optimization. In parallel antibacterial evaluation, compounds I–VII, X–XIII, and XIV demonstrated greater antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes Gram-positive bacteria compared to their activity against Gram-negative organisms [2]. This differential Gram-positive selectivity pattern provides a defined starting point for medicinal chemistry optimization programs requiring the 5,6-dimethyl substitution motif.
| Evidence Dimension | Antifungal and antibacterial activity (MIC via broth dilution) |
|---|---|
| Target Compound Data | 2-Chloro-5,6-dimethyl-3-hydrazonomethyl-quinoline derivatives (Compounds I, IV, V, XI): moderate antifungal activity against C. albicans, A. niger, A. clavatus. Compounds I–VII, X–XIII, XIV: greater antibacterial activity against S. aureus and S. pyogenes |
| Comparator Or Baseline | Gram-negative bacteria (E. coli, P. aeruginosa): only Compounds IV, VII, XIII, XIV, XV showed effective antibacterial activity, indicating a narrower active subset |
| Quantified Difference | Approximately 73% (11 of 15) of derivatives showed activity against Gram-positive strains versus 33% (5 of 15) against Gram-negative strains |
| Conditions | In vitro broth dilution MIC assay; 15 synthesized 2-chloro-5,6-dimethylquinoline derivatives (I–XV); microwave-assisted synthesis |
Why This Matters
For medicinal chemistry programs targeting Gram-positive pathogens or fungal infections, the 5,6-dimethylquinoline scaffold provides a validated starting point with demonstrated activity in a specific organism panel, enabling rational structure-activity relationship development.
- [1] Effective Microwave-Assisted Synthesis of 2-Chloro-5,6-dimethyl-3-(((substituted-benzylidene)hydrazono)methyl)-quinoline and Its Biological Assessment. Russian Journal of Bioorganic Chemistry, 2024, Volume 50, pages 239–250. DOI: 10.1134/S1068162024010254. View Source
- [2] Ibid. Results and Discussion section: Compounds (I–VII), (X–XIII), and (XIV) have greater antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes; Compounds (IV), (VII), (XIII), (XIV), and (XV) demonstrated effective antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. View Source
